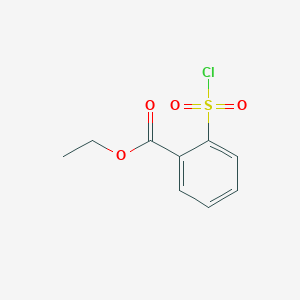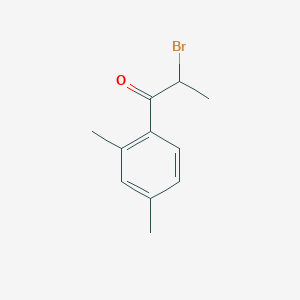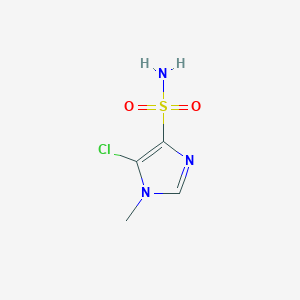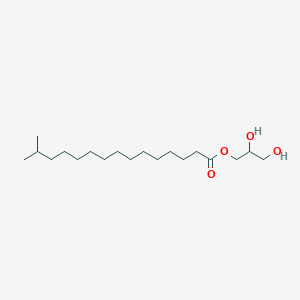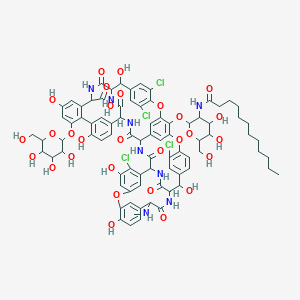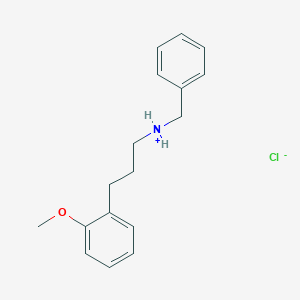
Vanillylamine, N-heptanoyl-, acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Vanillylamine, N-heptanoyl-, acetate is a chemical compound that belongs to the class of amides. It is commonly known as capsaicinamide acetate and is synthesized from vanillylamine and heptanoic anhydride. The compound is widely studied for its potential applications in scientific research and has shown promising results in various fields.
作用機序
The mechanism of action of vanillylamine, N-heptanoyl-, acetate is not fully understood. However, it is believed to act as an agonist of the transient receptor potential vanilloid type 1 (TRPV1) receptor, which is involved in the perception of pain and temperature. The compound has also been shown to inhibit the activity of the voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to modulate the activity of various neurotransmitters, including substance P and glutamate. The compound has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.
実験室実験の利点と制限
One of the main advantages of vanillylamine, N-heptanoyl-, acetate is its ability to selectively modulate the activity of TRPV1 receptors. This makes it a useful tool in the study of pain mechanisms and may have potential applications in the development of new pain medications. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the study of vanillylamine, N-heptanoyl-, acetate. One potential direction is the development of new pain medications based on the compound. Another potential direction is the study of the compound's effects on other physiological systems, such as the immune system and the cardiovascular system. Additionally, the development of new synthesis methods for the compound may lead to improved yields and increased availability for scientific research.
合成法
The synthesis of vanillylamine, N-heptanoyl-, acetate involves the reaction of vanillylamine with heptanoic anhydride in the presence of a catalyst. The reaction takes place under mild conditions and yields the desired product in good yields.
科学的研究の応用
Vanillylamine, N-heptanoyl-, acetate has been extensively studied for its potential applications in scientific research. It has shown promising results in various fields, including neuroscience, pharmacology, and biochemistry. The compound is commonly used as a tool in the study of pain mechanisms and has been shown to modulate the activity of nociceptive neurons.
特性
CAS番号 |
101030-69-7 |
|---|---|
分子式 |
C17H25NO4 |
分子量 |
307.4 g/mol |
IUPAC名 |
[4-[(heptanoylamino)methyl]-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C17H25NO4/c1-4-5-6-7-8-17(20)18-12-14-9-10-15(22-13(2)19)16(11-14)21-3/h9-11H,4-8,12H2,1-3H3,(H,18,20) |
InChIキー |
MHCUTVAZEAWWON-UHFFFAOYSA-N |
SMILES |
CCCCCCC(=O)NCC1=CC(=C(C=C1)OC(=O)C)OC |
正規SMILES |
CCCCCCC(=O)NCC1=CC(=C(C=C1)OC(=O)C)OC |
その他のCAS番号 |
101030-69-7 |
同義語 |
Vanillylamine, N-heptanoyl-, acetate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





